Higher Affinity for Vascular 5-HT2 Receptors vs. Flunarizine
Dotarizine exhibits a 17-fold higher affinity for vascular 5-HT2 receptors compared to flunarizine, as demonstrated in pig coronary artery preparations [1]. In this assay, dotarizine blocked 5-HT (0.5 μM)-evoked phasic contractions with an IC50 of 0.22 μM, whereas flunarizine was substantially less potent with an IC50 of 1.7 μM. For K+ depolarization (35 mM K+)-evoked contractions, dotarizine had an IC50 of 3.7 μM and flunarizine 2.4 μM, indicating that flunarizine blocks serotonergic and depolarization-induced vascular responses with comparable potency, while dotarizine demonstrates pronounced serotonergic selectivity. In Xenopus oocytes expressing recombinant receptors, dotarizine inhibited the 5-HT2A response with an IC50 of 2.2 nM but left the 5-HT2C response unaffected at 1 μM and only blocked it by 62% at 10 μM, demonstrating functional subtype selectivity [2].
| Evidence Dimension | Inhibition of 5-HT-evoked vascular contraction (IC50) and recombinant 5-HT2A receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.22 μM (5-HT, pig coronary artery); IC50 = 2.2 nM (5-HT2A, Xenopus oocytes) |
| Comparator Or Baseline | Flunarizine IC50 = 1.7 μM (5-HT, pig coronary artery) |
| Quantified Difference | Dotarizine is 7.7-fold more potent than flunarizine in blocking 5-HT-evoked vascular contraction; 17-fold higher affinity for vascular 5-HT2 receptors overall |
| Conditions | Pig coronary artery strips incubated in oxygenated Krebs-bicarbonate solution at 37°C; Xenopus oocytes expressing recombinant 5-HT2A or 5-HT2C receptors |
Why This Matters
For migraine research where 5-HT2 receptor antagonism is mechanistically critical, dotarizine provides superior serotonergic potency and receptor subtype discrimination that flunarizine cannot replicate.
- [1] Montiel C, et al. Serotonergic effects of dotarizine in coronary artery and in oocytes expressing 5-HT2 receptors. Eur J Pharmacol. 1997;332(2):183-193. View Source
- [2] Montiel C, et al. Serotonergic effects of dotarizine in coronary artery and in oocytes expressing 5-HT2 receptors. Eur J Pharmacol. 1997;332(2):183-193. View Source
